molecular formula C10H9NOS B11778887 3-(2-Methylthiazol-4-yl)phenol

3-(2-Methylthiazol-4-yl)phenol

Cat. No.: B11778887
M. Wt: 191.25 g/mol
InChI Key: XUTSREOVBGWBPA-UHFFFAOYSA-N
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Description

3-(2-Methylthiazol-4-yl)phenol is a heterocyclic compound that contains both a thiazole ring and a phenol group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted to introduce the phenol group.

Industrial Production Methods

Industrial production of 3-(2-Methylthiazol-4-yl)phenol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiazol-4-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the thiazole ring or the phenol group.

Scientific Research Applications

3-(2-Methylthiazol-4-yl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiazol-4-yl)phenol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, affecting cellular processes. These interactions can lead to the compound’s observed biological effects, such as antibacterial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-methylthiazol-4-yl)phenol
  • 2-(4-Methylisothiazol-5-yl)phenol
  • 4-Chloro-2-(2-methylthiazol-4-yl)phenol

Uniqueness

3-(2-Methylthiazol-4-yl)phenol is unique due to the specific positioning of the methyl group on the thiazole ring and the phenol group. This unique structure contributes to its distinct reactivity and biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C10H9NOS/c1-7-11-10(6-13-7)8-3-2-4-9(12)5-8/h2-6,12H,1H3

InChI Key

XUTSREOVBGWBPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)O

Origin of Product

United States

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